9-(2-Carboxy-2-cyanovinyl)julolidine
Overview
Description
Synthesis Analysis
Research on derivatives of 9-(2-carboxy-2-cyanovinyl)julolidine, such as the synthesis of novel 6-cyano-9-(aryl)-9H-purine derivatives via formamidine intermediates, demonstrates the compound's versatility in synthetic chemistry. These derivatives were synthesized through a multi-step process starting with diaminomaleonitrile, indicating a complex synthetic pathway that yields various structurally related compounds (Milad, Yahyazadeh, & Navabeh, 2012).
Molecular Structure Analysis
The molecular structure of solvated 9-(2-carboxy-2-cyanovinyl)julolidine has been elucidated through crystallography, revealing an essentially planar –CH=(CN)–CO2H substituent that is almost coplanar with the benzene ring. This structural insight is crucial for understanding the molecule's interactions and fluorescence properties (Yennawar, He, Rumble, & Maroncelli, 2012).
Chemical Reactions and Properties
9-(2-Carboxy-2-cyanovinyl)julolidine participates in various chemical reactions, including binding to proteins like bovine brain calmodulin, which significantly affects its fluorescence properties. This interaction is sensitive to calcium ions, showcasing the compound's potential as a biochemical sensor (Iio, Itakura, Takahashi, & Sawada, 1991).
Physical Properties Analysis
The physical properties of 9-(2-carboxy-2-cyanovinyl)julolidine, such as its solvatochromic behavior in various solvents, have been characterized to understand its potential in applications like supercritical fluid technology. Its fluorescence behavior under different conditions highlights the molecule's sensitivity to environmental changes, making it a valuable tool for probing physical properties at the molecular level (Lemert & Desimone, 1991).
Chemical Properties Analysis
The chemical properties of 9-(2-carboxy-2-cyanovinyl)julolidine, particularly its interaction with various substrates and its role in fluorescence-based sensing, are critical for its application in scientific research. Its ability to bind and report on the conformational changes of proteins through fluorescence intensity changes demonstrates its utility as a chemical probe (Iio et al., 1991).
Scientific Research Applications
“9-(2-Carboxy-2-cyanovinyl)julolidine”, also known as CCVJ, is a type of fluorescent molecular rotor . It has found diverse applications in various fields . Here are some of the applications:
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Sensing and Diagnosis
- Field : Biological Research
- Application : CCVJ serves as fluorescent turn-on probes, showcasing their effectiveness in sensing local environmental properties such as polarity, pH, viscosity, protein folding, and misfolding .
- Method : Fluorescence-based microscopy techniques are commonly employed to monitor important factors such as viscosity, polarity, pH, temperature, and hypoxia in microenvironments .
- Results : The use of CCVJ has dramatically increased the employment of fluorescence-based methods in sensing microenvironments .
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Polymerization
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Metal Ion Detection
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Protein and Nucleic Acid Detection
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Cell Membrane Viscosity Measurement
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Tubulin Remodeling Monitoring
properties
IUPAC Name |
(E)-3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c17-10-14(16(19)20)9-11-7-12-3-1-5-18-6-2-4-13(8-11)15(12)18/h7-9H,1-6H2,(H,19,20)/b14-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXENNHTVELFRHV-NTEUORMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)C=C(C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)/C=C(\C#N)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Carboxy-2-cyanovinyl)julolidine | |
CAS RN |
142978-18-5 | |
Record name | 9-(2-Carboxy-2-cyanovinyl)julolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142978185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(2-Carboxy-2-cyanovinyl)julolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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